7-[(1R,2S)-2-(3-hydroxyoctyl)-5-oxocyclopentyl]heptanoic acid
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Overview
Description
AY 22093 is a prostanoic acid derivative with bronchodilator activity.
Scientific Research Applications
Catalytic Applications
One study discusses the controlled and selective catalytic oxidation of cyclohexene, leading to various products with different oxidation states and functional groups. This process is synthetically valuable for applications in both academia and industry, emphasizing the importance of selective catalytic reactions for generating specific chemical intermediates (Cao et al., 2018).
Health and Nutraceutical Applications
Research on chlorogenic acid, a phenolic compound, demonstrates its numerous health-promoting properties related to metabolic syndrome, including antioxidant, anti-inflammatory, antilipidemic, antidiabetic, and antihypertensive activities. This review also discusses chlorogenic acid's role as a food additive due to its antimicrobial and antioxidant activities, highlighting the potential of phenolic compounds in food preservation and health promotion (Santana-Gálvez et al., 2017).
Materials Science
Another area of interest is the biotechnological production of poly-D-3-hydroxybutyrate from CO2, demonstrating an eco-friendly approach to polymer production. This review covers the biotechnological aspects and potential of using autotrophic cultures for mass production of biopolymers from greenhouse gases, offering sustainable alternatives to traditional polymer production methods (Ishizaki et al., 2001).
properties
CAS RN |
24341-38-6 |
---|---|
Product Name |
7-[(1R,2S)-2-(3-hydroxyoctyl)-5-oxocyclopentyl]heptanoic acid |
Molecular Formula |
C20H36O4 |
Molecular Weight |
340.5 g/mol |
IUPAC Name |
7-[(1R,2S)-2-(3-hydroxyoctyl)-5-oxocyclopentyl]heptanoic acid |
InChI |
InChI=1S/C20H36O4/c1-2-3-6-9-17(21)14-12-16-13-15-19(22)18(16)10-7-4-5-8-11-20(23)24/h16-18,21H,2-15H2,1H3,(H,23,24)/t16-,17?,18+/m0/s1 |
InChI Key |
POFQOMOFTOFTNO-PXKIYYGHSA-N |
Isomeric SMILES |
CCCCCC(CC[C@H]1CCC(=O)[C@@H]1CCCCCCC(=O)O)O |
SMILES |
CCCCCC(CCC1CCC(=O)C1CCCCCCC(=O)O)O |
Canonical SMILES |
CCCCCC(CCC1CCC(=O)C1CCCCCCC(=O)O)O |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
synonyms |
AY 22093 AY-22,093 AY-22093 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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